5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chlorine atom, a methoxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide using 1-methylpiperidine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 5-chloro-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide.
Reduction: 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)aniline.
Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide.
Scientific Research Applications
5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a propynyl group instead of a piperidine ring.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide:
Uniqueness
5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperidine ring can enhance its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-17-7-5-11(6-8-17)16-14(18)12-9-10(15)3-4-13(12)19-2/h3-4,9,11H,5-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCITRSGNVILCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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